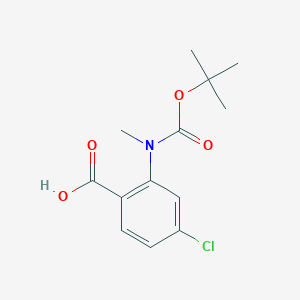
N-(3-氨基苯基)-N-甲基乙酰胺
描述
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, protonated N-(3-aminophenyl)benzamide and its derivatives generated in MS/MS experiments have been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed .科学研究应用
Mass Spectrometry in Analytical Chemistry
N-(3-aminophenyl)-N-methylacetamide has been utilized in mass spectrometry for the identification of complex molecular structures. Its unique fragmentation patterns upon ionization make it valuable for studying the molecular structure and composition of organic compounds .
Sensing Applications in Biochemistry
In biochemistry, this compound has been explored for its potential in sensing applications. Its interaction with other molecules can be used for the development of biosensors, which are crucial for detecting biological markers in medical diagnostics .
Drug Development in Pharmacology
Pharmacologically, N-(3-aminophenyl)-N-methylacetamide serves as a building block in the synthesis of various drugs. Its amine group is a key functional moiety that can be modified to produce compounds with potential therapeutic effects .
Environmental Science
In environmental science, derivatives of N-(3-aminophenyl)-N-methylacetamide are being studied for their ability to detect and quantify pollutants. They can be incorporated into sensors that monitor environmental contaminants and ensure compliance with safety standards .
Materials Science
This compound is also significant in materials science, where it can be used to create novel polymers with specific properties. These polymers can have applications ranging from industrial manufacturing to medical devices .
Molecular Imprinting in Biochemistry
Molecular imprinting techniques utilize N-(3-aminophenyl)-N-methylacetamide to create polymers that can selectively bind to target molecules. This has implications for drug delivery systems and the development of therapeutic agents .
Bioorthogonal Chemistry
In bioorthogonal chemistry, N-(3-aminophenyl)-N-methylacetamide is used to study click chemistry reactions that occur in living organisms without interfering with natural biological processes. This has applications in targeted drug delivery and diagnostic imaging .
Nanotechnology
Lastly, in the field of nanotechnology, this compound is instrumental in the synthesis of nanomaterials that can be used for drug delivery, imaging, and as catalysts in chemical reactions .
作用机制
Target of Action
Similar compounds such as 3-aminophenyl hemiasterlin warhead, sc209, have been found to target tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in maintaining cell structure and facilitating cell division .
Mode of Action
Compounds with similar structures, such as 3-aminophenyl hemiasterlin warhead, sc209, have been found to interact with tubulin . This interaction disrupts the polymerization of tubulin into microtubules, thereby inhibiting cell division and leading to cell death .
Biochemical Pathways
Given its potential interaction with tubulin, it can be inferred that it may affect the microtubule dynamics and mitotic spindle formation, which are crucial for cell division .
Pharmacokinetics
The compound’s predicted boiling point is 3896±340 °C, and its predicted density is 1189±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been found to induce apoptosis or necrosis in cancer cells . This suggests that N-(3-aminophenyl)-N-methylacetamide may have similar cytotoxic effects.
安全和危害
未来方向
属性
IUPAC Name |
N-(3-aminophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11(2)9-5-3-4-8(10)6-9/h3-6H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPIVSEYIORPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442355 | |
| Record name | N-(3-aminophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61679-27-4 | |
| Record name | N-(3-aminophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminophenyl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














